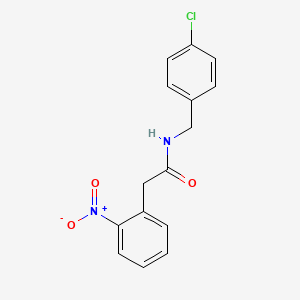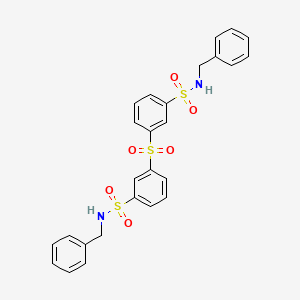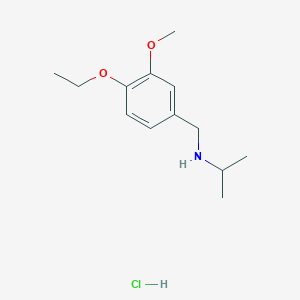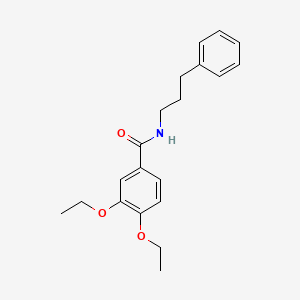![molecular formula C20H15F3N2OS B4577802 2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from basic precursors to achieve the final complex structure. For example, the synthesis of certain derivatives can be achieved from a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, aldehydes, N-methylthiourea, and catalytic hydrochloric acid under reflux in ethanol, indicating a method that might be applicable to our compound of interest (Chaudhari, 2012).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular geometry, bond lengths, angles, and overall molecular architecture. Studies on similar compounds reveal detailed molecular configurations determined by single-crystal X-ray diffraction, highlighting the planarity of certain rings and the dihedral angles within the structures, which are essential for understanding the molecular structure of our compound (Liu et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound likely involve interactions with its functional groups, such as the pyrimidinylthio moiety. For instance, the fluorinated polyimides synthesis showcases reactions of related compounds with dianhydrides, revealing the reactivity of similar structures and potential functionalization reactions (Madhra et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and molecular weight are crucial for the practical application of any chemical compound. Polymeric compounds with similar structures exhibit notable solubility in organic solvents and thermal stability, indicating potential parallels in physical properties (Ueda et al., 1997).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, is influenced by the molecular structure. For example, novel synthesis methods have been developed for related compounds, suggesting environmentally friendly and efficient approaches that could be adapted for our compound (Ali et al., 2021).
Aplicaciones Científicas De Investigación
Molecular Dimerization and Supramolecular Chemistry
Research highlights the unique dimerization capabilities of ureidopyrimidones, compounds structurally related to 2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone, through quadruple hydrogen bonding in both solid state and solution. This property is instrumental in supramolecular chemistry for constructing complex molecular architectures and understanding molecular recognition mechanisms (Beijer et al., 1998).
Antimicrobial Activity
Derivatives of pyrimidinyl compounds have been synthesized and evaluated for their antimicrobial properties. Studies involving compounds with structural similarities have shown significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Materials Science and Polymer Chemistry
The incorporation of pyrimidine and thiophene derivatives into polymeric materials has been explored for the development of high refractive index polymers with good solubility and thermal stability. These materials are promising for optical applications, indicating the versatility of pyrimidinyl compounds in materials science (Nakagawa et al., 2012).
Nonlinear Optical Properties
The study of thiopyrimidine derivatives has revealed their potential in nonlinear optics (NLO) due to their promising photophysical properties. These compounds, related to 2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone, exhibit significant NLO activities, making them suitable for optoelectronic applications (Hussain et al., 2020).
Pharmacophore in Drug Design
Pyrimidine rings are prevalent in biological molecules, making their derivatives, including thiopyrimidinones, crucial in drug design for various therapeutic applications. The exploration of fused oxazinone, pyrimidinone, thiopyrimidinone, and triazinone derivatives has shown potential for analgesic, anticonvulsant, and antiparkinsonian activities, underscoring the compound's relevance in medicinal chemistry (Amr et al., 2003).
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c1-13-7-9-14(10-8-13)16-11-18(20(21,22)23)25-19(24-16)27-12-17(26)15-5-3-2-4-6-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUCUUJXQBJFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4577733.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)




![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)

![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)